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Compound of Interest

Compound Name: (Triethylsilyl)acetylene

Cat. No.: B162402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(Triethylsilyl)acetylene (chemical formula C₈H₁₆Si), also known as ethynyltriethylsilane, is a

versatile organosilicon compound widely utilized as a key building block in organic synthesis.

Its triethylsilyl protecting group offers a balance of stability and reactivity, making it an

invaluable reagent in the construction of complex molecular architectures, including those

relevant to materials science and drug discovery. This technical guide provides an in-depth

overview of the physical properties, spectral characteristics, and common synthetic applications

of (Triethylsilyl)acetylene, complete with detailed experimental protocols and workflow

visualizations.

Core Physical and Chemical Properties
(Triethylsilyl)acetylene is a colorless liquid at room temperature and is characterized by the

following physical properties:
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Property Value Reference(s)

Molecular Weight 140.30 g/mol [1]

Boiling Point 136 °C [2]

Density 0.783 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.433

Flash Point 17 °C (62.6 °F)

CAS Number 1777-03-3

Spectral Data
The structural identity of (Triethylsilyl)acetylene can be confirmed through various

spectroscopic techniques. Below is a summary of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of (Triethylsilyl)acetylene is relatively simple and exhibits

signals corresponding to the ethyl groups and the acetylenic proton.

Acetylenic Proton (-C≡CH): A singlet is expected in the region of δ 2.0-3.0 ppm.

Ethyl Protons (-CH₂CH₃): A quartet and a triplet are expected for the methylene and methyl

protons, respectively. The methylene protons will appear downfield from the methyl protons.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the

molecule.

Acetylenic Carbons (-C≡C-): Two distinct signals are expected for the two acetylenic

carbons.

Ethyl Carbons (-CH₂CH₃): Two signals corresponding to the methylene and methyl carbons

will be present.

Note: Access to the full ¹H and ¹³C NMR spectra for (Triethylsilyl)acetylene is available

through databases such as ChemicalBook and SpectraBase.[3][4][5][6]
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Infrared (IR) Spectroscopy
The IR spectrum of (Triethylsilyl)acetylene displays characteristic absorption bands that

confirm the presence of the key functional groups.

≡C-H Stretch: A sharp, strong band is typically observed around 3300 cm⁻¹.

-C≡C- Stretch: A weaker absorption is expected in the region of 2100-2200 cm⁻¹.

C-H Stretch (Alkyl): Strong absorptions will be present in the 2850-3000 cm⁻¹ region.

Si-C Stretch: Bands corresponding to the silicon-carbon bond will also be present.

Note: The IR spectrum for (Triethylsilyl)acetylene can be found on PubChem. The NIST

WebBook provides a reference spectrum for the analogous (trimethylsilyl)acetylene.[1][7]

Experimental Protocols
(Triethylsilyl)acetylene is a valuable reagent in several carbon-carbon bond-forming

reactions. Below are detailed experimental protocols for its synthesis and its application in two

common cross-coupling reactions.

Synthesis of (Triethylsilyl)acetylene
The synthesis of (Triethylsilyl)acetylene can be achieved through the reaction of a Grignard

reagent with acetylene, followed by quenching with chlorotriethylsilane. The following

procedure is adapted from a reliable method for the synthesis of the analogous

trimethylsilylacetylene.[8]

Materials:

Magnesium turnings

1-Chlorobutane

Anhydrous tetrahydrofuran (THF)

Acetylene gas
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Chlorotriethylsilane

Iodine (catalyst)

Dry ice/acetone bath

Nitrogen or Argon gas for inert atmosphere

Procedure:

Preparation of Butylmagnesium Chloride: In a flame-dried, three-necked flask equipped with

a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings

under an inert atmosphere. Add a small crystal of iodine and a portion of anhydrous THF.

Heat the mixture to reflux. Add a small amount of 1-chlorobutane to initiate the Grignard

reaction. Once initiated, add the remaining 1-chlorobutane in THF dropwise to maintain a

gentle reflux. After the addition is complete, continue to reflux for an additional hour to

ensure complete formation of the Grignard reagent.

Formation of Ethynylmagnesium Chloride: Cool the flask containing the butylmagnesium

chloride in a dry ice/acetone bath. Bubble purified acetylene gas through the solution at a

steady rate. Add the prepared butylmagnesium chloride solution dropwise to the acetylene-

saturated THF, maintaining the temperature below 20 °C. Continue bubbling acetylene for 30

minutes after the addition is complete.

Reaction with Chlorotriethylsilane: Replace the acetylene inlet with a dropping funnel

containing a solution of chlorotriethylsilane in anhydrous THF. Add the chlorotriethylsilane

solution dropwise to the stirred solution of ethynylmagnesium chloride, maintaining the

reaction temperature between 15-20 °C. After the addition, replace the dropping funnel with

a reflux condenser and heat the reaction mixture under reflux for 1 hour.

Work-up and Purification: Cool the reaction mixture to room temperature. Carefully quench

the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the

organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution

and remove the solvent by rotary evaporation. The crude product can be purified by

distillation to yield pure (Triethylsilyl)acetylene.
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Grignard Reagent Formation

Ethynyl Grignard Formation

Silylation Work-up & Purification
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(Triethylsilyl)acetyleneChlorotriethylsilane Aqueous Quench Extraction Drying Distillation Pure (Triethylsilyl)acetylene

Click to download full resolution via product page

Synthesis of (Triethylsilyl)acetylene Workflow

Sonogashira Coupling Reaction
(Triethylsilyl)acetylene is a common coupling partner in the Sonogashira reaction, a

palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.

General Procedure:

To a reaction vessel under an inert atmosphere, add the aryl or vinyl halide, a palladium

catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).
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Add a suitable solvent (e.g., triethylamine, THF, or DMF) and the base (e.g., triethylamine or

diisopropylamine).

Add (Triethylsilyl)acetylene to the reaction mixture.

Heat the reaction mixture to the desired temperature and monitor the reaction progress by

TLC or GC.

Upon completion, cool the reaction to room temperature and quench with a saturated

aqueous solution of ammonium chloride.

Extract the product with an organic solvent, wash the combined organic layers, dry, and

concentrate.

The crude product can be purified by column chromatography.

If desired, the triethylsilyl protecting group can be removed using a fluoride source (e.g.,

TBAF) or under basic conditions.

Aryl/Vinyl Halide

Sonogashira Coupling

(Triethylsilyl)acetylene Pd Catalyst + Cu(I) Co-catalyst + Base

Silyl-Protected Coupled Product

Deprotection (optional)

Final Coupled Product

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b162402?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Sonogashira Coupling with (Triethylsilyl)acetylene

Cadiot-Chodkiewicz Cross-Coupling Reaction
(Triethylsilyl)acetylene can also be employed in the Cadiot-Chodkiewicz coupling to form

unsymmetrical diynes by reacting with a 1-bromoalkyne.

General Procedure:

In a reaction vessel, dissolve the 1-bromoalkyne in a suitable solvent such as methanol or

THF.

Add an aqueous solution of hydroxylamine hydrochloride and a copper(I) chloride catalyst.

Add a base, typically an amine like ethylamine.

To this mixture, add (Triethylsilyl)acetylene.

Stir the reaction at room temperature and monitor its progress.

Upon completion, dilute the reaction mixture with water and extract the product with an

organic solvent.

Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under

reduced pressure.

Purify the resulting unsymmetrical diyne by column chromatography.

Applications in Drug Development and Materials
Science
The utility of (Triethylsilyl)acetylene extends to the synthesis of complex molecules with

potential applications in pharmaceuticals and materials science. The triethylsilyl group can act

as a removable protecting group or as a functional handle for further transformations. Its

incorporation into drug candidates can modulate physicochemical properties such as solubility

and metabolic stability. In materials science, acetylenic compounds are precursors to
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conjugated polymers and other advanced materials with interesting electronic and optical

properties.

Safety Information
(Triethylsilyl)acetylene is a flammable liquid. It should be handled in a well-ventilated fume

hood, away from ignition sources. Appropriate personal protective equipment, including safety

glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the

Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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